

ARD-61: A Technical Guide to a Novel Androgen Receptor PROTAC Degrader

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Compound of Interest

Compound Name: *Antiproliferative agent-61*

Cat. No.: *B15584329*

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Abstract

ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). As a heterobifunctional molecule, ARD-61 simultaneously binds to the AR and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the AR, marking it for subsequent degradation by the proteasome. This mechanism of action offers a promising therapeutic strategy for cancers driven by AR signaling, including prostate and breast cancers, particularly in contexts of resistance to traditional AR antagonists like enzalutamide. This document provides an in-depth technical overview of ARD-61, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

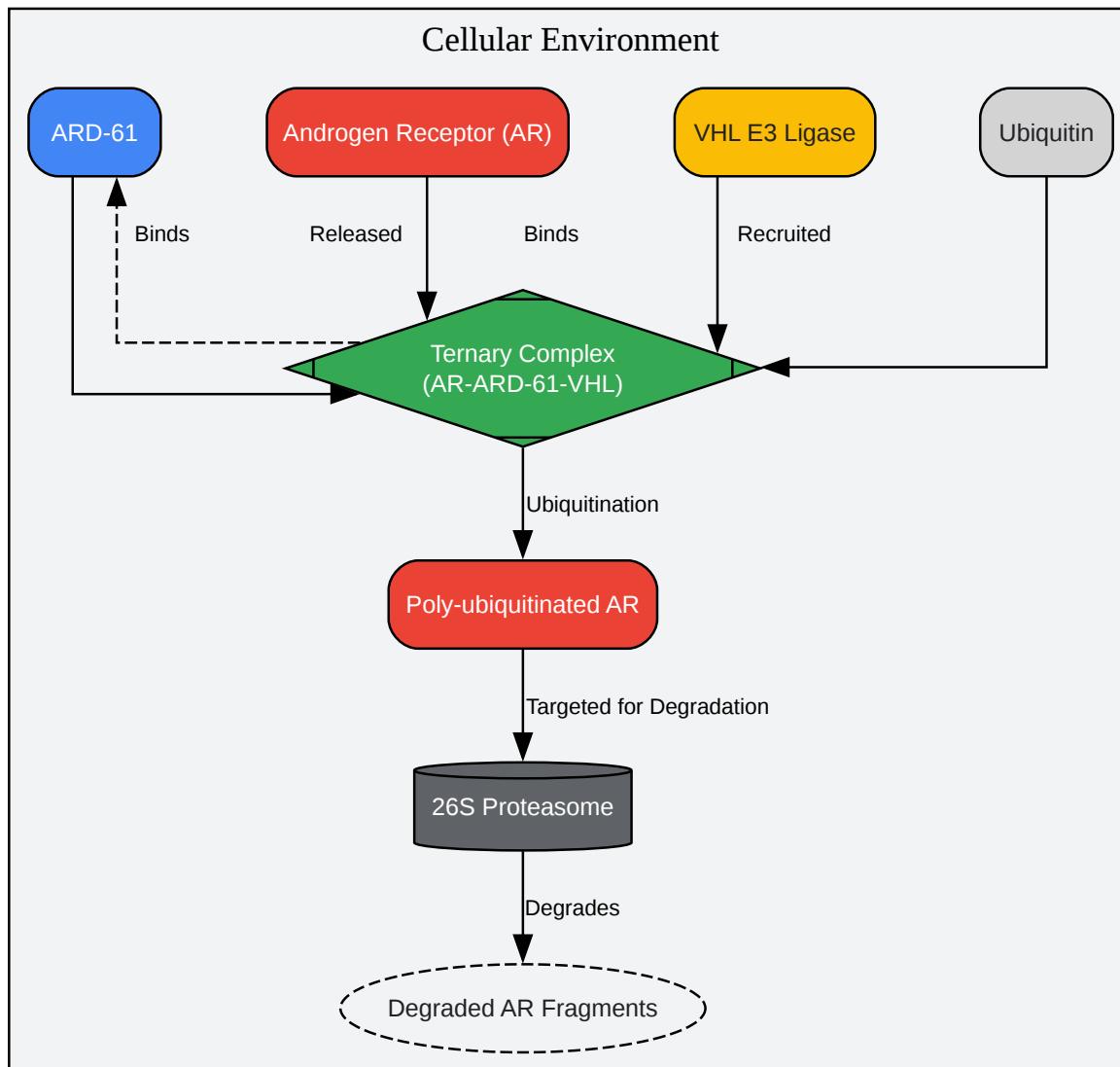
Core Mechanism of Action

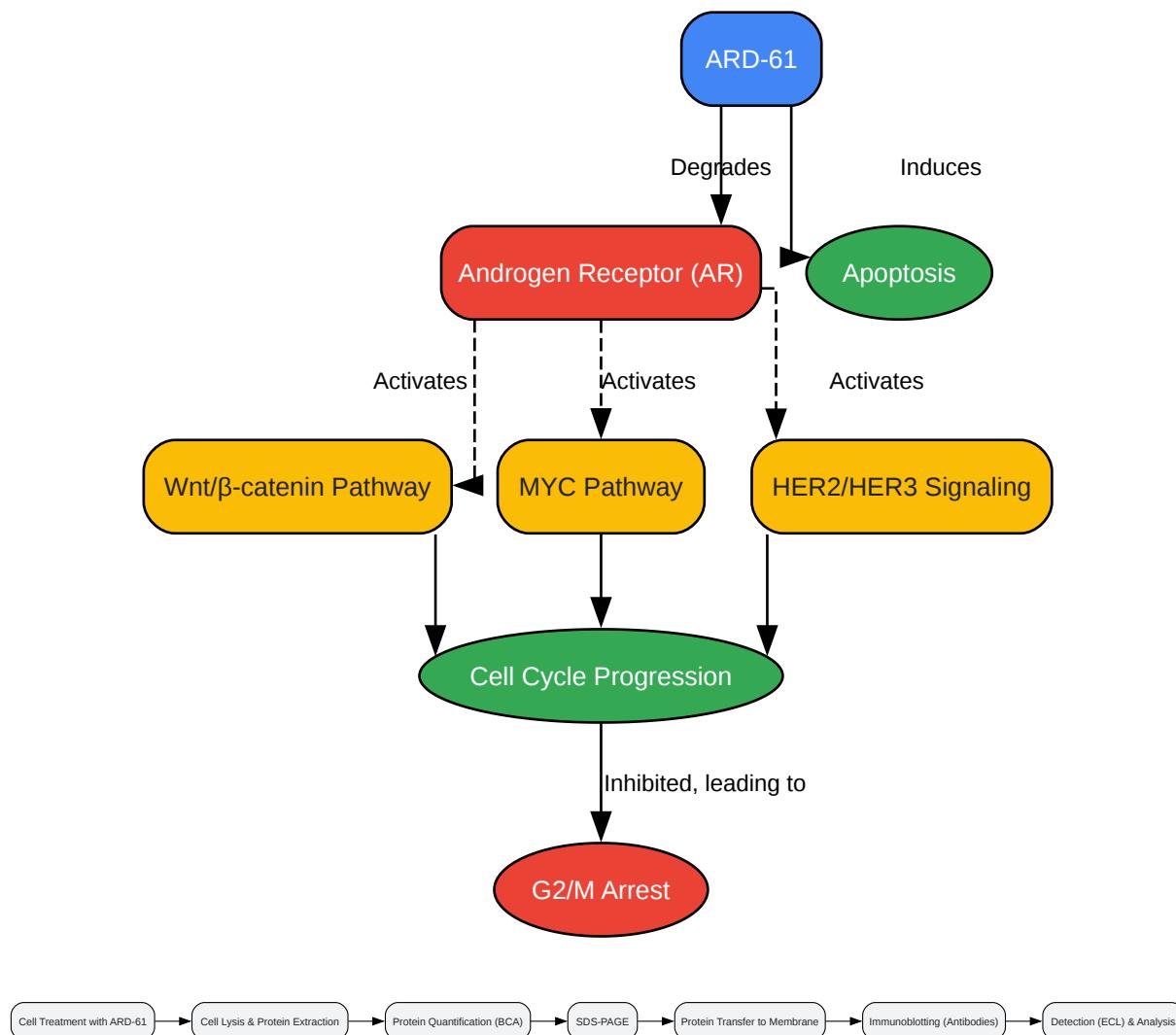
ARD-61 operates through the PROTAC mechanism to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate the Androgen Receptor. The molecule consists of three key components: a ligand that binds to the AR, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker connecting these two moieties.^[1]

The degradation process unfolds as follows:

- Ternary Complex Formation: ARD-61 enters the cell and mediates the formation of a ternary complex between the AR protein and the VHL E3 ligase complex.[1]
- Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the AR protein.
- Proteasomal Degradation: The poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome, effectively eliminating the receptor from the cell.[1]
- Catalytic Cycle: After the degradation of the AR, ARD-61 is released and can engage another AR protein and E3 ligase, enabling a catalytic cycle of degradation.

This degradation-based approach is distinct from traditional inhibitors that merely block the receptor's function and can be overcome by mechanisms such as receptor overexpression or mutation. By physically removing the receptor, ARD-61 has demonstrated efficacy in models of resistance to conventional anti-androgen therapies.[2][3]





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